2-Fluoro-3-methylbenzylamine

CAS No.: 93071-80-8

Cat. No.: VC3284130

Molecular Formula: C8H10FN

Molecular Weight: 139.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93071-80-8 |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | (2-fluoro-3-methylphenyl)methanamine |

| Standard InChI | InChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 |

| Standard InChI Key | PTMINSMPNANRIO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CN)F |

| Canonical SMILES | CC1=C(C(=CC=C1)CN)F |

Introduction

Chemical Structure and Properties

Molecular Structure

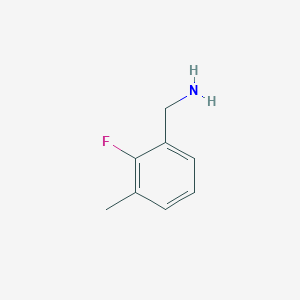

The molecular structure of 2-Fluoro-3-methylbenzylamine features a benzene ring with three key substitutions:

-

A fluorine atom at position 2

-

A methyl group at position 3

-

A methylamine group (CH2NH2) attached to the benzene ring

This specific arrangement creates a unique electronic environment that influences the compound's chemical behavior and reactivity patterns.

Physical Properties

The physical properties of 2-Fluoro-3-methylbenzylamine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| Physical State | Liquid at room temperature |

| Boiling Point | Approximately 210-230°C (estimated) |

| Solubility | Slightly soluble in water, soluble in most organic solvents |

| Density | Approximately 1.05 g/mL (estimated) |

Chemical Properties

The chemical behavior of 2-Fluoro-3-methylbenzylamine is characterized by several key features:

-

The primary amine group (-CH2NH2) exhibits nucleophilic properties, readily participating in reactions with electrophiles.

-

The fluorine atom at position 2 creates an electron-withdrawing effect, influencing the electronic distribution across the benzene ring and increasing the acidity of the benzylamine position.

-

The methyl group at position 3 contributes electron density to the aromatic system through an inductive effect.

-

The combination of these substituents creates a unique reactivity profile, particularly in nucleophilic aromatic substitution reactions where the fluorine atom can be displaced under specific conditions.

Synthesis and Production

Common Synthetic Routes

Several synthetic pathways can be employed to produce 2-Fluoro-3-methylbenzylamine:

-

Reduction of the corresponding nitrile (2-fluoro-3-methylbenzonitrile) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with appropriate catalysts.

-

Fluorination of 3-methylbenzylamine using selective fluorinating agents under controlled conditions.

-

Functional group manipulation starting from 2-fluoro-3-methylbenzoic acid derivatives through reduction sequences.

Challenges in Synthesis

The synthesis of 2-Fluoro-3-methylbenzylamine presents several challenges:

-

Selective fluorination at the desired position requires precise control of reaction conditions to avoid multiple fluorination or fluorination at undesired positions.

-

The presence of the reactive amine group may necessitate protection-deprotection strategies during certain synthetic routes.

-

Purification processes must effectively separate the desired product from potential byproducts and starting materials.

Industrial Production Methods

Industrial production of 2-Fluoro-3-methylbenzylamine typically employs optimized versions of the laboratory synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry has emerged as a promising approach for the industrial synthesis of such compounds, offering advantages in reaction control, safety, and efficiency.

Chemical Reactions

Types of Reactions

2-Fluoro-3-methylbenzylamine can participate in various chemical reactions, primarily through its amine functionality and aromatic system:

-

Oxidation reactions: The amine group can be oxidized to form imines or nitriles.

-

Reduction reactions: The compound can be reduced to form the corresponding alkane.

-

Substitution reactions: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

-

Acylation reactions: The primary amine readily undergoes acylation with acid chlorides or anhydrides to form amides.

-

Alkylation reactions: The amine nitrogen can be alkylated to form secondary and tertiary amines.

Reagents and Conditions

Common reagents and conditions for reactions involving 2-Fluoro-3-methylbenzylamine include:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Controlled temperature, aqueous or organic medium |

| Reduction | Lithium aluminum hydride, H2/Pd catalyst | Inert atmosphere, appropriate solvent |

| Substitution | Strong bases (NaOH, KOH, t-BuOK) | Elevated temperatures, polar solvents |

| Acylation | Acid chlorides, anhydrides | Room temperature to mild heating, base catalyst |

| Alkylation | Alkyl halides, reducing agents | Various conditions depending on desired selectivity |

Major Products Formed

The reactions of 2-Fluoro-3-methylbenzylamine yield various products depending on the specific reaction conditions:

-

Oxidation reactions typically lead to the formation of imines or nitriles.

-

Reduction reactions result in the formation of alkanes through complete reduction.

-

Substitution reactions produce substituted benzylamines with various functional groups replacing the fluorine atom.

-

Acylation reactions yield N-(2-fluoro-3-methylbenzyl)amides.

-

Alkylation reactions produce N-substituted derivatives with expanded functionality.

Applications and Research

Use in Pharmaceutical Development

2-Fluoro-3-methylbenzylamine serves as an important building block in pharmaceutical research and development:

-

It functions as a pharmaceutical intermediate in the synthesis of more complex drug candidates .

-

The compound's unique structural features make it valuable for developing compounds with specific receptor binding profiles.

-

The presence of the fluorine atom enhances metabolic stability in resulting drug molecules, potentially increasing their half-life in biological systems.

Use in Organic Synthesis

In organic synthesis, 2-Fluoro-3-methylbenzylamine functions as a versatile intermediate:

-

It serves as a building block for the synthesis of more complex organic molecules.

-

The compound can be utilized in the development of fluorinated analogs of biologically active compounds.

-

Its specific substitution pattern allows for selective functionalization at various positions.

Other Research Applications

Beyond pharmaceutical and synthetic applications, 2-Fluoro-3-methylbenzylamine has been investigated for:

-

Potential as a ligand in biochemical assays.

-

Use in the production of specialty chemicals and materials.

-

Application in the development of structure-activity relationship studies for various biological targets.

Comparative Analysis

Similar Compounds

Several compounds share structural similarities with 2-Fluoro-3-methylbenzylamine but differ in key aspects:

Uniqueness

2-Fluoro-3-methylbenzylamine possesses unique characteristics due to the specific positioning of the fluorine and methyl groups on the benzylamine structure:

-

The ortho-positioned fluorine creates distinctive electronic effects on the benzylic position.

-

The meta-positioned methyl group provides specific steric and electronic influences.

-

This unique arrangement affects the compound's reactivity and interaction with biological targets, making it distinct from other similar compounds.

Structure-Activity Relationships

The specific arrangement of substituents in 2-Fluoro-3-methylbenzylamine contributes to its structure-activity relationships:

-

The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which can modulate enzyme or receptor activity.

-

The methyl group provides hydrophobic interactions that can influence binding affinity to biological targets.

-

The combined effect of these substituents creates a unique electronic and steric environment that distinguishes this compound from its structural isomers.

Biological Activity

Pharmacological Properties

The pharmacological profile of 2-Fluoro-3-methylbenzylamine includes:

-

Potential interaction with specific molecular targets such as enzymes or receptors.

-

The ability to modulate enzymatic or receptor activity through specific binding interactions.

-

Possible influence on signaling pathways that could be exploited for therapeutic purposes.

Research Case Studies

Several research investigations have explored the biological activity of compounds structurally related to 2-Fluoro-3-methylbenzylamine:

-

Anticancer Properties: Studies have indicated that structurally similar compounds may possess cytotoxicity against various cancer cell lines, potentially through inhibition of specific signaling pathways critical for cancer cell proliferation.

-

Neuroprotective Effects: Investigations have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases, suggesting possible effects on neurotransmitter systems and reduction of oxidative stress.

-

Pharmacokinetic Studies: Research has assessed the absorption, distribution, metabolism, and excretion properties of related derivatives, indicating favorable metabolic stability and bioavailability profiles.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzylamine involves:

-

Interaction with specific molecular targets, such as enzymes or receptors.

-

Enhanced ability to form strong hydrogen bonds due to the presence of the fluorine atom.

-

Modulation of enzymatic or receptor activity through specific binding interactions.

Recent Developments and Future Perspectives

Current Research Trends

Current research involving 2-Fluoro-3-methylbenzylamine focuses on:

-

Development of more efficient and selective synthetic routes with improved yields.

-

Exploration of novel applications in medicinal chemistry and drug development.

-

Investigation of structure-activity relationships to optimize biological activity.

Future Research Directions

The future of research involving 2-Fluoro-3-methylbenzylamine may include:

-

Expanded applications in medicinal chemistry as the importance of fluorinated compounds continues to grow.

-

Development of new methodologies for selective functionalization of similar compounds.

-

Exploration of sustainable approaches to the synthesis and utilization of fluorinated aromatic amines.

Challenges and Opportunities

Several challenges and opportunities exist in the field of 2-Fluoro-3-methylbenzylamine research:

-

Challenges include developing more environmentally friendly synthetic routes and improving the efficiency of current production methods.

-

Opportunities exist in exploring novel applications in pharmaceutical development and materials science.

-

The unique properties of this compound offer potential for discovery of new biological activities and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume